molecular formula C4H10N2O B156759 N-Propylurea CAS No. 627-06-5

N-Propylurea

Cat. No. B156759
Key on ui cas rn: 627-06-5
M. Wt: 102.14 g/mol
InChI Key: ZQZJKHIIQFPZCS-UHFFFAOYSA-N
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Patent
US06562819B2

Procedure details

This method was utilized to prepare the N-3 propylpurines. The starting material used was n-propyl urea condensed with ethyl cyanoacetate in the presence of sodium ethoxide to yield the 6-amino-1-propylpyrimidinedione in moderate yield. Commercially available 3-n-propylxanthine could also be used as the starting material.
[Compound]
Name
N-3 propylpurines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:4][C:5]([NH2:7])=[O:6])[CH2:2][CH3:3].[C:8](CC(OCC)=O)#[N:9].[O-:16][CH2:17][CH3:18].[Na+]>>[NH2:9][C:8]1[N:4]([CH2:1][CH2:2][CH3:3])[C:5](=[O:6])[NH:7][C:17](=[O:16])[CH:18]=1 |f:2.3|

Inputs

Step One
Name
N-3 propylpurines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)NC(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(NC(N1CCC)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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